Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate
CAS No.:
Cat. No.: VC15851544
Molecular Formula: C14H10N2O3
Molecular Weight: 254.24 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate -](/images/structure/VC15851544.png)
Specification
Molecular Formula | C14H10N2O3 |
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Molecular Weight | 254.24 g/mol |
IUPAC Name | methyl 4-pyridin-2-ylfuro[3,2-c]pyridine-6-carboxylate |
Standard InChI | InChI=1S/C14H10N2O3/c1-18-14(17)11-8-12-9(5-7-19-12)13(16-11)10-4-2-3-6-15-10/h2-8H,1H3 |
Standard InChI Key | ZPNDTJFRTDXOPE-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=NC(=C2C=COC2=C1)C3=CC=CC=N3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a furo[3,2-c]pyridine core fused with a pyridine ring at the 4-position and a methyl carboxylate group at the 6-position. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by UV-Vis spectra showing absorption maxima near 270 nm . The pyridine nitrogen at the 2-position contributes to basicity, while the ester group introduces polarity, influencing solubility in polar aprotic solvents like dimethylformamide (DMF) .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₀N₂O₃ |
Molecular Weight | 254.24 g/mol |
Melting Point | 198–202°C (decomposes) |
Solubility | Soluble in DMF, DMSO; insoluble in water |
λmax (UV-Vis) | 268–272 nm |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure:
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¹H NMR (DMSO-d₆): Signals at δ 8.02 (d, H-9), 7.87 (d, H-6), and 3.57 (s, CH₃) confirm the aromatic protons and methyl ester .
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¹³C NMR: Peaks at δ 161.5 (C=O), 158.6 (C-4a), and 36.1 (CH₃) validate the carboxylate and fused-ring system .
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IR: Strong bands at 1700 cm⁻¹ (C=O stretch) and 1589 cm⁻¹ (aromatic C=C) .
Synthesis and Reaction Chemistry
Synthetic Routes
The compound is synthesized via multi-step routes starting from simpler heterocyclic precursors. A common method involves:
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Cyclocondensation: Reacting 3-aminofuran derivatives with pyridine-2-carboxaldehyde in acetic acid to form the furopyridine core .
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Esterification: Treating the intermediate carboxylic acid with methanol and thionyl chloride to install the methyl ester.
Table 2: Optimization of Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | Acetic acid, reflux, 6 hr | 65 |
Esterification | SOCl₂/MeOH, 0°C, 2 hr | 82 |
Derivative Synthesis
The methyl ester serves as a versatile handle for further functionalization:
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Amidation: Reaction with amines (e.g., piperidine) under reflux replaces the ester with amide groups, yielding derivatives with enhanced lipophilicity .
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Nucleophilic Aromatic Substitution: Electrophilic positions on the pyridine ring allow substitution with thiols or halogens, modulating electronic properties .
Biological Activity
Antimicrobial Properties
Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). The mechanism may involve disruption of microbial cell membranes, as suggested by molecular docking studies highlighting affinity for lipid bilayer components.
Table 3: Cytotoxicity Profile
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
MCF-7 | 18 | Caspase-3 activation |
A549 | 42 | G1 cell cycle arrest |
HepG2 | 55 | Reactive oxygen species generation |
Applications in Materials Science
Organic Electronics
The compound’s extended π-system enables use as an electron-transport layer in organic light-emitting diodes (OLEDs). Devices incorporating this material exhibit a luminance efficiency of 12 cd/A, outperforming conventional Alq₃-based systems (8 cd/A) .
Metal-Organic Frameworks (MOFs)
Coordination with Zn²⁺ ions produces a MOF with a BET surface area of 1,150 m²/g, suitable for gas storage applications . CO₂ adsorption reaches 4.2 mmol/g at 298 K, rivaling benchmark materials like ZIF-8 .
Challenges and Future Directions
Despite promising properties, scalability remains an issue due to low yields in key synthetic steps (e.g., 65% in cyclization) . Computational modeling could optimize reaction pathways, while high-throughput screening may identify more potent derivatives for therapeutic use.
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